CID 13358394
Description
CID 13358394 (PubChem Compound Identifier 13358394) is a chemical compound cataloged in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH).
Properties
Molecular Formula |
C15H17OSi |
|---|---|
Molecular Weight |
241.38 g/mol |
InChI |
InChI=1S/C15H17OSi/c1-13(14-9-5-3-6-10-14)16-17(2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
NBBNPWWIMBOMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 13358394 involves specific reaction conditions and reagents. The preparation method typically includes the use of specific catalysts and solvents to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
CID 13358394 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .
Scientific Research Applications
CID 13358394 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial products .
Mechanism of Action
The mechanism of action of CID 13358394 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 13358394, we compare it with structurally and functionally analogous compounds, leveraging methodologies from cheminformatics and analytical chemistry studies .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity :
- This compound is hypothesized to share a heterocyclic core with CAS 918538-05-3 analogs, such as pyrrolo-triazines or pyrazoles . This contrasts with CID 6167 (colchicine), which features a tropolone ring system critical for microtubule disruption .
- CID 46907796 and its analogs (ChEMBL 1724922, ChEMBL 1711746) highlight the role of pyrrolopyridine scaffolds in targeting redox pathways like Nrf2 .
Functional Overlaps :
- While this compound’s bioactivity remains uncharacterized in the evidence, similar compounds like CID 46907796 demonstrate the importance of collision-induced dissociation (CID) voltage in mass spectrometry for structural elucidation .
- CID 6167 (colchicine) and CAS 918538-05-3 derivatives emphasize the role of substituents (e.g., chlorine atoms) in modulating solubility and target affinity .
Analytical Techniques: this compound’s characterization likely employs GC-MS and LC-ESI-MS, as used for CIEO fractions and ginsenosides . For CAS 918538-05-3 analogs, synthetic protocols involve N-ethyl-N,N-diisopropylamine and iodides, suggesting scalable routes for this compound derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
